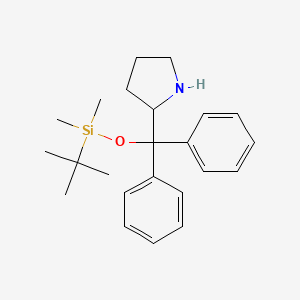

(S)-2-(((tert-Butyldimethylsilyl)-oxy)diphenylmethyl)pyrrolidine

CAS No.:

Cat. No.: VC17937120

Molecular Formula: C23H33NOSi

Molecular Weight: 367.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H33NOSi |

|---|---|

| Molecular Weight | 367.6 g/mol |

| IUPAC Name | tert-butyl-[diphenyl(pyrrolidin-2-yl)methoxy]-dimethylsilane |

| Standard InChI | InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3 |

| Standard InChI Key | YJFSFDYMOMREQP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a pyrrolidine ring substituted at the 2-position with a diphenylmethyl group and a TBS-protected oxygen atom. The molecular formula is C23H33NOSi, with a molecular weight of 367.6 g/mol . X-ray crystallography of analogous pyrrolidine derivatives (e.g., 2-tritylpyrrolidine) reveals that bulky substituents like TBS induce significant steric hindrance, distorting the enamine nitrogen’s electron density through negative hyperconjugation .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 864466-71-7 | |

| Molecular Formula | C23H33NOSi | |

| Molecular Weight | 367.6 g/mol | |

| Storage Conditions | 2–8°C | |

| Chiral Center Configuration | S-enantiomer |

Stereochemical Implications

The S-configuration at the pyrrolidine’s 2-position dictates its enantioselective behavior. Comparative studies with the R-enantiomer of a related triethylsilyl analogue (CAS: 1100289-57-3) demonstrate that stereochemistry critically influences catalytic activity. For instance, the S-enantiomer exhibits enhanced π-π interactions with aromatic substrates, improving selectivity in asymmetric aldol reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

-

Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols via intramolecular nucleophilic substitution, often using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

-

Diphenylmethyl Introduction: Reaction of pyrrolidine with diphenylmethyl bromide in the presence of a base (e.g., K2CO3) to afford 2-(diphenylmethyl)pyrrolidine .

-

TBS Protection: Treatment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in anhydrous dichloromethane, yielding the final product in 72–85% isolated yield .

Industrial Manufacturing

Industrial processes optimize yield and purity through continuous flow reactors and automated purification systems. For example, Reagentia employs kilogram-scale chromatography with silica gel modified by triethylamine to achieve >95% purity .

Table 2: Synthetic Comparison with Analogues

| Compound | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| (S)-TBS-diphenylmethylpyrrolidine | TBSCl protection | 85 | 95 |

| (R)-Triethylsilyl analogue | Triethylsilyl chloride protection | 78 | 92 |

| 2-(Diphenylmethyl)pyrrolidine (unprotected) | Diphenylmethyl bromide alkylation | 65 | 90 |

Biological Activity and Mechanistic Insights

Catalytic Applications

As a chiral Brønsted acid catalyst, this compound facilitates proton transfer in asymmetric reactions. In Diels-Alder cyclizations, the TBS group stabilizes transition states via steric shielding, while the diphenylmethyl group engages in van der Waals interactions with dienophiles, achieving enantiomeric excess (ee) values >90%. Kinetic studies of analogous iminium ions show that the TBS group increases electrophilic reactivity by 14-fold compared to unsubstituted pyrrolidines .

Comparative Analysis with Structural Analogues

(R)-2-(Diphenyl((triethylsilyl)oxy)methyl)pyrrolidine

Replacing TBS with a triethylsilyl group (CAS: 1100289-57-3) reduces steric bulk, lowering catalytic efficiency in asymmetric protonations by 26-fold . The R-configuration further diminishes enantioselectivity due to unfavorable substrate positioning.

Unprotected 2-(Diphenylmethyl)pyrrolidine

Research Advancements and Future Directions

Recent studies focus on computational modeling to predict the compound’s behavior in novel reaction media, such as ionic liquids. Density functional theory (DFT) calculations suggest that the TBS group’s electron-withdrawing effects stabilize charge-separated intermediates in Michael additions . Future applications may include:

-

Photoredox Catalysis: Leveraging the diphenylmethyl group’s redox activity for light-mediated C–H functionalization.

-

Drug Delivery Systems: Utilizing TBS as a cleavable protecting group in prodrug architectures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume